molecular formula C15H23N3O4 B1381044 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 1795305-12-2

1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1381044
CAS No.: 1795305-12-2
M. Wt: 309.36 g/mol
InChI Key: WYRPTKSMMPXKRW-UHFFFAOYSA-N
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Description

The compound “1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule with the molecular formula C15H23N3O4 . It has a molecular weight of 309.36 . This compound is typically stored at room temperature and is in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H23N3O4/c1-15(2,3)18-12(19)7-11(14(20)21)13(18)10-8-16-17(9-10)5-6-22-4/h8-9,11,13H,5-7H2,1-4H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 309.36 . It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Synthesis of Target Molecules

  • This compound plays a crucial role as an intermediate in the synthesis of target molecules like mTOR targeted PROTAC molecule PRO1. A palladium-catalyzed Suzuki reaction was used for its synthesis, showing the versatility of this compound in organic synthesis processes (Qi Zhang et al., 2022).

Intermediate in Biologically Active Compounds

  • It serves as an important intermediate in the synthesis of biologically active compounds, such as crizotinib, which highlights its significance in medicinal chemistry (D. Kong et al., 2016).

Hydrogen-Bonded Molecular Structures

  • Studies on similar compounds have shown that they can form hydrogen-bonded chains and aggregates, which is crucial for understanding the crystalline structures and potential pharmaceutical applications of such compounds (R. Abonía et al., 2007).

Regioselectivity in Synthesis

  • Research on related compounds has provided insights into the regioselectivity of synthesis processes. This is key in designing and synthesizing compounds with specific structural and functional properties (M. Martins et al., 2012).

Role in Synthesis of Prodigiosin Precursors

  • The compound's derivatives have been utilized in the synthesis of 5-substituted pyrroles, which serve as precursors for prodigiosin, indicating its potential in the development of novel compounds (H. Wasserman et al., 2004).

X-ray Powder Diffraction Data

  • X-ray powder diffraction data for related compounds, like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, provide crucial information for the characterization of these intermediates, further emphasizing the importance of structural analysis in drug development (Qing Wang et al., 2017).

Properties

IUPAC Name

1-tert-butyl-2-[1-(2-methoxyethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-15(2,3)18-12(19)7-11(14(20)21)13(18)10-8-16-17(9-10)5-6-22-4/h8-9,11,13H,5-7H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRPTKSMMPXKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(C(CC1=O)C(=O)O)C2=CN(N=C2)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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